2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Description
“2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organoborane compound . It’s a derivative of boronic acid, which plays an irreplaceable role in organic synthesis . Boronic acids are the most commonly studied boron compounds, which are active as anticancer , antibacterial , and antiviral agents .
Synthesis Analysis
The synthesis of this compound involves a five-step substitution reaction . It’s used in the preparation of polyazatriaryl ligands by sequential borylation/Suzuki-Miyaura coupling .Molecular Structure Analysis
The molecular structure of this compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods . The crystal structure was determined by X-ray diffraction and conformational analysis . The results show that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Chemical Reactions Analysis
This compound is used in the preparation of polyazatriaryl ligands by sequential borylation/Suzuki-Miyaura coupling . This indicates that it can participate in Suzuki-Miyaura coupling reactions.Scientific Research Applications
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Pharmaceutical Synthesis
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Preparation of Polyazatriaryl Ligands
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Quantitative Analysis of Lignins
- “2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane” has been used as a phosphitylation reagent in quantitative 31P NMR analysis of the hydroxyl groups in lignins . This method allows the overall distribution of hydroxyl groups present in a lignin sample to be determined . It has been particularly useful for quantifying the carboxylic and guaiacyl phenolic hydroxyls as well as the primary and secondary hydroxyl groups belonging to the erythro and threo forms of the arylglycerol p-0-4 ether structure .
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Quantitative Analysis of Lignins
- A related compound, “2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane”, has been used as a phosphitylation reagent in quantitative 31P NMR analysis of the hydroxyl groups in lignins . This method allows the overall distribution of hydroxyl groups present in a lignin sample to be determined . It has been particularly useful for quantifying the carboxylic and guaiacyl phenolic hydroxyls as well as the primary and secondary hydroxyl groups belonging to the erythro and threo forms of the arylglycerol p-0-4 ether structure .
-
Quantitative Analysis of Lignins
- A related compound, “2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane”, has been used as a phosphitylation reagent in quantitative 31P NMR analysis of the hydroxyl groups in lignins . This method allows the overall distribution of hydroxyl groups present in a lignin sample to be determined . It has been particularly useful for quantifying the carboxylic and guaiacyl phenolic hydroxyls as well as the primary and secondary hydroxyl groups belonging to the erythro and threo forms of the arylglycerol p-0-4 ether structure .
properties
IUPAC Name |
2-chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BClN2O4/c1-10(2)11(3,4)19-12(18-10)8-5-7(15(16)17)6-14-9(8)13/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNILTPHZHGJEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694421 |
Source
|
Record name | 2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
CAS RN |
1310404-51-3 |
Source
|
Record name | 2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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